molecular formula C20H30O3 B1255917 18R-Hepe

18R-Hepe

Cat. No.: B1255917
M. Wt: 318.4 g/mol
InChI Key: LRWYBGFSVUBWMO-UAAZXLHOSA-N
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Description

18R-Hydroxyeicosapentaenoic acid, commonly known as 18R-HEPE, is a hydroxyeicosapentaenoic acid. It is an eicosanoid, which is a class of bioactive lipid mediators derived from polyunsaturated fatty acids. This compound is characterized by the presence of a hydroxyl group and five carbon-carbon double bonds. It plays a significant role in various biological processes, including inflammation resolution and cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

18R-HEPE can be synthesized through the enzymatic oxidation of eicosapentaenoic acid (EPA). The process involves the action of lipoxygenase enzymes, which introduce a hydroxyl group at the 18th carbon position of EPA. This reaction typically occurs under mild conditions, with the presence of oxygen and specific cofactors required for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the extraction of EPA from natural sources such as fish oil, followed by enzymatic conversion to this compound. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

18R-HEPE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

Major products formed from the reactions of this compound include various hydroxylated derivatives and epoxides. These products often exhibit distinct biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

18R-HEPE has a wide range of scientific research applications, including:

Mechanism of Action

18R-HEPE exerts its effects through several molecular targets and pathways. It is involved in the biosynthesis of resolvins, which are specialized pro-resolving mediators that help resolve inflammation. The compound interacts with specific receptors on immune cells, modulating their activity and promoting the resolution of inflammation. Additionally, this compound influences the expression of genes involved in lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

18R-HEPE is part of a broader family of hydroxyeicosapentaenoic acids, including 18S-HEPE and other hydroxylated derivatives of EPA. Compared to these similar compounds, this compound is unique in its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Other similar compounds include resolvin E1 and protectin D1, which also play roles in inflammation resolution but have distinct structures and mechanisms of action .

Conclusion

This compound is a bioactive lipid mediator with significant roles in inflammation resolution and cardiovascular health. Its synthesis, chemical reactions, and scientific research applications highlight its importance in various fields. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and potential therapeutic benefits.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z,16E,18R)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid

InChI

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+/t19-/m1/s1

InChI Key

LRWYBGFSVUBWMO-UAAZXLHOSA-N

Isomeric SMILES

CC[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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